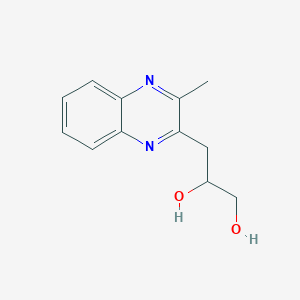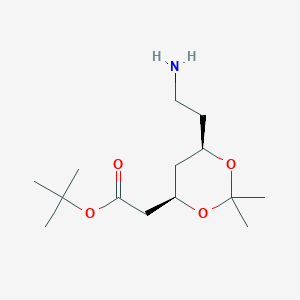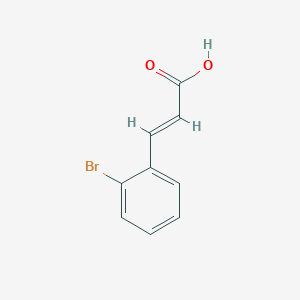
奈莫那普利
描述
Nemonapride is an atypical antipsychotic compound primarily used in Japan for the treatment of schizophrenia. It was launched by Yamanouchi Pharmaceuticals in May 1991. Nemonapride acts as a dopamine D2 and D3 receptor antagonist and is also a potent serotonin 5-HT1A receptor agonist. Additionally, it has an affinity for sigma receptors .
科学研究应用
Nemonapride has several scientific research applications, including:
Chemistry: Used as a model compound in studies involving receptor binding and chemical synthesis.
Biology: Investigated for its effects on neurotransmitter systems and receptor interactions.
Industry: Utilized in the development of new antipsychotic drugs and related pharmaceutical research.
作用机制
Target of Action
Nemonapride is a potent antagonist of the dopamine D2 receptor family , with a high affinity for D3 and D4 dopamine receptors . It also acts as a potent 5-HT1A receptor agonist . These receptors play crucial roles in the regulation of mood, cognition, and behavior.
Mode of Action
It is believed that its antipsychotic effect arises from its selective binding to the dopamine d2 receptor family . By blocking these receptors, nemonapride inhibits the action of dopamine, a neurotransmitter involved in reward and pleasure centers in the brain .
Biochemical Pathways
Nemonapride’s interaction with dopamine and serotonin receptors influences several biochemical pathways. Dopamine receptors are involved in motor control, reward, and reinforcement, while serotonin receptors play a role in mood regulation . By acting as an antagonist at dopamine receptors and an agonist at serotonin receptors, nemonapride can help balance these pathways and alleviate symptoms of disorders like schizophrenia .
Pharmacokinetics
Nemonapride is primarily metabolized by N-demethylation and debenzylation , and oxidation of the α-position of the pyrrolidine nucleus . The enzyme involved in metabolism is CYP3A4 . .
Result of Action
The blockade of dopamine receptors by nemonapride results in the suppression of dopamine-mediated effects, which can help alleviate symptoms of conditions like schizophrenia . Its action on serotonin receptors can also contribute to mood regulation .
生化分析
Biochemical Properties
Nemonapride interacts with several enzymes and proteins in the body. It primarily acts as a D2-like receptor antagonist, with high affinity for D3 and D4 dopamine receptors . It is also a potent 5-HT1A receptor agonist . The compound’s interaction with these receptors plays a crucial role in its biochemical reactions .
Cellular Effects
Nemonapride has significant effects on various types of cells and cellular processes. It influences cell function by blocking the relative movement between transmembrane helices 2 and 3, which prevents the activation of DRD4 . This action impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nemonapride exerts its effects at the molecular level through several mechanisms. As a D2 and D3 receptor antagonist, it binds to these receptors and inhibits their activation . It also acts as a potent 5-HT1A receptor agonist . These binding interactions with biomolecules lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nemonapride change over time. It has been observed that Nemonapride exerts an inhibitory effect on stereotyped behavior, hyperkinesia, climbing behavior, group readability, and vomiting response induced by dopamine agonists .
Metabolic Pathways
Nemonapride is primarily metabolized by N-demethylation, debenzylation, and oxidation of the α-position of the pyrrolidine nucleus . The enzyme involved in metabolism is CYP3A4 .
准备方法
Synthetic Routes and Reaction Conditions
Nemonapride can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of nemonapride follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and minimize production costs .
化学反应分析
Types of Reactions
Nemonapride undergoes various chemical reactions, including:
Oxidation: Nemonapride can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in nemonapride.
Substitution: Nemonapride can undergo substitution reactions, particularly involving the aromatic ring and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
相似化合物的比较
Similar Compounds
Clozapine: An atypical antipsychotic with a similar receptor profile but different side effect profile.
Ziprasidone: Another antipsychotic with combined dopamine D2 and serotonin 5-HT1A receptor properties.
Aripiprazole: Known for its partial agonist properties at dopamine D2 and serotonin 5-HT1A receptors.
Uniqueness of Nemonapride
Nemonapride is unique due to its high affinity for dopamine D3 receptors and its potent agonist activity at serotonin 5-HT1A receptors. This dual action makes it particularly effective in treating both positive and negative symptoms of schizophrenia, with a lower propensity for causing extrapyramidal side effects compared to other antipsychotics .
属性
CAS 编号 |
75272-39-8 |
|---|---|
分子式 |
C21H26ClN3O2 |
分子量 |
387.9 g/mol |
IUPAC 名称 |
N-[(2S,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1 |
InChI 键 |
KRVOJOCLBAAKSJ-KSSFIOAISA-N |
SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
手性 SMILES |
C[C@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
规范 SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
外观 |
Assay:≥98%A crystalline solid |
Pictograms |
Irritant |
同义词 |
rel-5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phennylmethyl)-3-pyrrolidinyl]benzamide; cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-_x000B_(phennylmethyl)-3-pyrrolidinyl]benzamide; Emilace; Emonapride; YM 09151; YM 09151-2; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nemonapride?
A1: Nemonapride exerts its antipsychotic effects primarily by acting as a potent and selective antagonist of dopamine D2-like receptors. [, , , , , , , ] This means it binds to these receptors, particularly the D2, D3, and D4 subtypes, and blocks the action of dopamine. [, , ]
Q2: How does nemonapride's interaction with dopamine receptors relate to its antipsychotic effects?
A2: While the precise mechanisms underlying schizophrenia remain unclear, the dopamine hypothesis posits a central role for dysregulated dopamine signaling. [, , ] Nemonapride's blockade of D2-like receptors, specifically in the mesolimbic pathway, is thought to be responsible for its efficacy in treating positive symptoms like hallucinations and delusions. [, , ]
Q3: Does nemonapride impact other neurotransmitter systems besides dopamine?
A3: Research suggests nemonapride might interact with other neurotransmitter systems, although less potently than its D2-like receptor antagonism. [, , ] For instance, it displays affinity for serotonin 5-HT2A receptors, particularly in primates. [] Further, it can influence dopamine release and has been shown to impact choline and dopamine uptake systems in aging rat models. [, ]
Q4: Is there a difference in nemonapride's affinity for dopamine receptor subtypes across species?
A4: Yes, studies indicate species differences in nemonapride's affinity for certain dopamine receptor subtypes. For instance, its affinity for 5-HT2A receptors is significantly higher in primates compared to rats. [] This highlights the importance of considering species differences when interpreting pharmacological data and extrapolating findings to humans. []
Q5: What is the molecular formula and weight of nemonapride?
A5: Nemonapride's molecular formula is C21H26N2O2, and its molecular weight is 338.44 g/mol. [, ]
Q6: How do structural modifications of nemonapride influence its activity and selectivity?
A6: Research aimed at developing selective D4 antagonists explored modifications to the benzamide moiety of nemonapride. [] Findings revealed that while substitutions impact affinity for dopamine receptors, achieving selectivity for D4 over D2 and D3 receptors proved challenging within this series of derivatives. []
Q7: What is known about the pharmacokinetics of nemonapride, particularly its absorption and metabolism?
A7: Studies indicate that nemonapride is well-absorbed after oral administration, and its primary active metabolite is desmethylnemonapride. [] The relationship between plasma concentrations of nemonapride and its metabolite, as well as prolactin levels, have been investigated in relation to therapeutic response. []
Q8: How do individual genetic variations impact the response to nemonapride treatment?
A8: Research exploring the pharmacogenetics of nemonapride response suggests a potential link between specific gene polymorphisms and treatment outcomes. For example, individuals carrying the A1 allele of the dopamine D2 receptor (DRD2) Taq1 A polymorphism might exhibit a greater prolactin response to nemonapride compared to those without this allele. [, , ] Additionally, the -141C Ins/Del polymorphism in the DRD2 promoter region has been associated with differences in anxiolytic and antidepressive effects during treatment. []
Q9: What in vivo models have been used to study the effects of nemonapride?
A9: Various animal models, particularly rodents, have been employed to investigate nemonapride's pharmacological effects. These include studies assessing its impact on:
- Avoidance Behavior: Exploring its interaction with D1 and D2 receptor antagonists in modulating avoidance responses in mice. [, ]
- Methamphetamine-Induced Behaviors: Examining its ability to inhibit methamphetamine-induced ambulation and sensitization in mice models. [, ]
- Neurochemical Profile: Using microdialysis to assess its effects on dopamine and serotonin release in specific brain regions of rats. []
Q10: What safety concerns have been raised regarding nemonapride use?
A10: Like many antipsychotic drugs, nemonapride has been associated with the potential for adverse effects. A documented case reported the occurrence of neuroleptic malignant syndrome (NMS), a rare but serious neurological disorder, in a patient treated with nemonapride. [] While this adverse event is not unique to nemonapride and can occur with other antipsychotic medications, this case highlights the importance of careful monitoring and risk assessment during treatment.
Q11: Is there a connection between nemonapride treatment and the development of extrapyramidal symptoms (EPS)?
A11: Studies examining the relationship between DRD2 gene polymorphisms and extrapyramidal adverse effects of nemonapride have yielded mixed results. While some research suggests no direct association between specific gene variations and EPS liability, [] other findings indicate a potential heightened sensitivity to EPS in individuals with certain genotypes. [] This underscores the complexity of individual responses to medication and the need for personalized treatment approaches.
Q12: Does nemonapride's selectivity for D2-like receptors translate into a lower risk of EPS compared to other antipsychotics?
A12: Although nemonapride displays selectivity for D2-like receptors, its clinical use, like other typical antipsychotics, has been associated with extrapyramidal side effects (EPS). [, ] While its higher affinity for 5-HT2A receptors compared to some typical antipsychotics suggests a potential for reduced EPS, its clinical profile does not entirely eliminate this risk. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B16676.png)









